molecular formula C15H13N3O2 B14613323 Methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl- CAS No. 57259-58-2

Methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl-

Cat. No.: B14613323
CAS No.: 57259-58-2
M. Wt: 267.28 g/mol
InChI Key: UUFCJXBBFXOXKY-UHFFFAOYSA-N
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Description

Methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl- is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is fused with a phenyl ring substituted with an ethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl- typically involves the construction of the pyrazolo[3,4-b]pyridine core followed by functionalization of the phenyl ring. One common method involves the condensation of diphenylhydrazone with pyridine in the presence of iodine . Another approach is the Buchwald–Hartwig reaction, where intermediate compounds are coupled with ethyl 3-aminobenzoate or ethyl 4-aminobenzoate .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for large-scale production. These methods include the use of palladium-catalyzed reactions, such as the Miyaura borylation reaction and Suzuki coupling, to introduce various functional groups .

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid for deprotection, sodium hydroxide for base-catalyzed reactions, and various palladium catalysts for coupling reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl- involves the inhibition of specific kinases. The compound binds to the ATP purine binding site of kinases, such as cyclin-dependent kinases (CDKs) and TRKs, forming hydrogen bonds with key amino acid residues. This binding inhibits the kinase activity, leading to the disruption of downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl- is unique due to its specific substitution pattern, which enhances its selectivity and potency as a kinase inhibitor. The presence of the ethoxy group on the phenyl ring contributes to its distinct pharmacokinetic properties, making it a promising candidate for further drug development .

Properties

CAS No.

57259-58-2

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

(4-ethoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-phenylmethanone

InChI

InChI=1S/C15H13N3O2/c1-2-20-14-11(8-16-15-12(14)9-17-18-15)13(19)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,16,17,18)

InChI Key

UUFCJXBBFXOXKY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=NC2=NNC=C12)C(=O)C3=CC=CC=C3

Origin of Product

United States

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